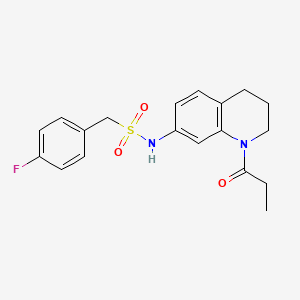
1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H20FN1O2S
- Molecular Weight : 325.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested to modulate receptors associated with pain and inflammation, potentially providing analgesic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the tetrahydroquinoline class. For instance:
- Study Findings : A derivative similar to the compound showed significant inhibition of breast cancer cell proliferation and induced apoptosis through oxidative stress mechanisms .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | Mechanism of Action | Efficacy Observed |
|---|---|---|---|
| Breast Cancer | Induction of ROS; Notch-AKT inhibition | Strong inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it may reduce inflammation in autoimmune disease models by modulating immune cell activity.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Disease Model | Mechanism of Action | Efficacy Observed |
|---|---|---|---|
| Autoimmune Diseases | RORγt inverse agonism | Significant reduction in symptoms |
Case Study 1: Treatment of Psoriasis
A case study demonstrated the effectiveness of a related compound in treating psoriasis through its action on Th17 cells. This suggests that our compound could potentially have similar applications due to structural similarities.
Case Study 2: Rheumatoid Arthritis
In a model for rheumatoid arthritis, administration of a tetrahydroquinoline derivative significantly improved symptoms without adverse effects after two weeks . This highlights the potential for clinical applications in chronic inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-3-4-15-7-10-17(12-18(15)22)21-26(24,25)13-14-5-8-16(20)9-6-14/h5-10,12,21H,2-4,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYIDZZYJQMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













